Selectivity for USP14 Over UCH37/UCH‑L5 Drives Opposite Functional Effects Versus b‑AP15
IU1 inhibits USP14 (IC₅₀ = 4.7 µM against Ub‑AMC hydrolysis) but exhibits no meaningful inhibition of UCH37/UCH‑L5 (IC₅₀ = 700 µM), a >100‑fold selectivity window . In contrast, b‑AP15 inhibits both USP14 and UCH37 with an IC₅₀ of 2.1 µM against Ub‑AMC hydrolysis . This differential selectivity translates into functionally opposite outcomes: IU1 enhances ubiquitin‑dependent proteasomal degradation in MEF cells at 50 µM, reducing substrate levels, whereas b‑AP15 blocks proteasomal degradation, causing accumulation of polyubiquitinated proteins at ≥770 nM in HCT‑116 cells . For researchers seeking to activate—rather than inhibit—the proteasome, IU1 is the appropriate tool.
| Evidence Dimension | Inhibition of UCH37/UCH‑L5 (selectivity determinant for functional outcome) |
|---|---|
| Target Compound Data | IC₅₀ = 700 µM (UCH37) – essentially no inhibition at pharmacologically relevant concentrations |
| Comparator Or Baseline | b‑AP15: dual inhibitor of USP14 and UCH37, IC₅₀ = 2.1 µM (Ub‑AMC hydrolysis) |
| Quantified Difference | IU1 is >300‑fold less potent against UCH37 than b‑AP15; IU1 enhances proteasomal degradation while b‑AP15 blocks it |
| Conditions | Ub‑AMC hydrolysis assay; functional outcome measured in MEF cells (IU1) and HCT‑116 cells (b‑AP15) |
Why This Matters
Procurement selection between IU1 and b‑AP15 directly determines whether the proteasome is activated or inhibited, a critical experimental variable that cannot be compensated by dose adjustment.
- [1] Sigma‑Aldrich / Cenmed. DUB Inhibitor IV, b‑AP15 – Calbiochem (662140). Technical Datasheet. (IC₅₀ for Ub‑AMC hydrolysis; functional comparison with IU1.) View Source
